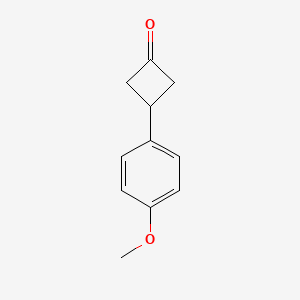

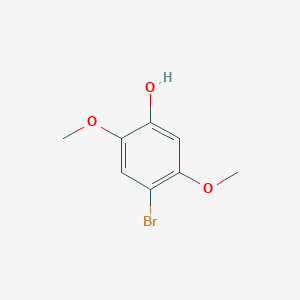

3-(4-Methoxyphenyl)cyclobutan-1-one

Overview

Description

3-(4-Methoxyphenyl)cyclobutan-1-one is a useful research compound. Its molecular formula is C11H12O2 and its molecular weight is 176.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalytic Applications

The use of palladium catalysts in the reaction with aryl bromides has been shown to afford 4-arylmethyl-3,4-dihydrocoumarins through a sequence involving carbon-carbon bond cleavage and formation. This process exemplifies the potential of 3-(4-Methoxyphenyl)cyclobutan-1-one in catalytic transformations, contributing to the synthesis of complex organic compounds with high yields (T. Matsuda, Masanori Shigeno, M. Murakami, 2008).

Photocycloaddition Reactions

The compound's derivatives have been studied for their ability to undergo photochemical [2 + 2] cycloaddition, demonstrating 100% regioselectivity. This highlights its utility in the synthesis of cyclobutane derivatives, showcasing the compound's role in facilitating photochemical reactions that are crucial for creating complex molecular structures (D. Minter, Christopher D. Winslow, W. Watson, S. Bodige, 2002).

Antimicrobial Activity

The synthesis of novel Schiff base ligands containing cyclobutane and their metal complexes has been investigated for antimicrobial applications. These studies provide insights into the potential of this compound derivatives in contributing to the development of new antimicrobial agents (A. Cukurovalı, I. Yilmaz, H. Özmen, M. Ahmedzade, 2002).

Corrosion Inhibition

Research into the synthesis and utilization of polyesters derived from this compound for corrosion protection highlights its application in materials science. The study of these compounds as corrosion inhibitors for metal specimens in acidic mediums demonstrates their effectiveness in reducing corrosion rates, making them valuable for industrial applications (C. N. Unnisa, S. Chitra, G. Nirmala Devi, A. Kiruthika, S. Roopan, V. Hemapriya, I. Chung, Seung-Hyun Kim, M. Prabakaran, 2019).

DNA Repair and Photolyase Activity

The compound's derivatives have been implicated in the study of DNA repair mechanisms, specifically in the context of photolyase activity. This enzyme utilizes the energy of visible light to repair DNA by breaking the cyclobutane ring of pyrimidine dimers, indicating potential applications in understanding and manipulating DNA repair processes (A. Sancar, 1994).

Properties

IUPAC Name |

3-(4-methoxyphenyl)cyclobutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-13-11-4-2-8(3-5-11)9-6-10(12)7-9/h2-5,9H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXEFTIJELDKOQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CC(=O)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80466084 | |

| Record name | 3-(p-Methoxyphenyl)cyclobutanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80466084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52498-02-9 | |

| Record name | 3-(p-Methoxyphenyl)cyclobutanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80466084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

-lambda4-sulfanylidene}-4-methylbenzenesulfonamide](/img/structure/B1599766.png)

![2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid](/img/structure/B1599769.png)

![(2S)-N-[(1S,2S)-2-Hydroxy-1,2-diphenylethyl]-2-pyrrolidinecarboxamide](/img/structure/B1599772.png)

![(S)-2-[(Diphenylphosphino)methyl]pyrrolidine](/img/structure/B1599773.png)

![1,2,3,5-Tetrahydrospiro[benzo[b]azepine-4,1-cyclopent[2]ene]-3'-carboxylic acid](/img/structure/B1599778.png)